1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

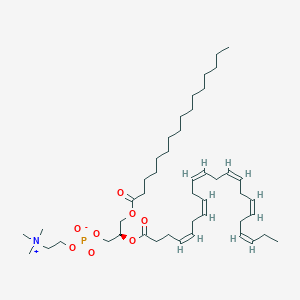

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PDPC) is a phospholipid molecule that is a major component of biological membranes. It is composed of two fatty acid chains, palmitic acid and docosahexaenoic acid, linked to a glycerol backbone and attached to a phosphocholine head group. PDPC is a major component of cell membranes, and has been studied for its role in membrane dynamics, cell signaling, and other physiological processes.

Applications De Recherche Scientifique

Essai d'extrusion et de flottation de liposomes

“1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine” est un glycérophospholipide qui a été utilisé dans des essais d'extrusion de liposomes et de flottation de liposomes . Ces essais sont cruciaux pour étudier les propriétés des liposomes et leurs interactions avec diverses substances.

Substrat pour les acyltransférases de lysophosphocholine

Ce composé peut être utilisé comme substrat pour identifier, différencier et caractériser les acyltransférases de lysophosphocholine . Ces enzymes jouent un rôle important dans le métabolisme des lipides et l'homéostasie.

Composant des LDL et des HDL

C'est un composant des lipoprotéines de basse densité (LDL) et des lipoprotéines de haute densité (HDL) et a été trouvé dans les plaques athéroscléreuses . Cela suggère son rôle potentiel dans la santé cardiovasculaire et les maladies.

Impact sur la formation d'esters de cholestérol

L'enrichissement de ce composé dans les HDL recombinantes diminue la formation d'esters de cholestérol par la lécithine : cholestérol acyltransférase (LCAT) in vitro . Cela indique son rôle potentiel dans la régulation du métabolisme du cholestérol.

Rôle dans la production d'espèces réactives de l'oxygène

Ce composé augmente la production d'espèces réactives de l'oxygène (ROS) et diminue les niveaux de protéines de la superoxyde dismutase (SOD) et de la synthase d'oxyde nitrique endothéliale (eNOS) . Cela suggère son rôle potentiel dans le stress oxydatif et la santé vasculaire.

Influence sur la sécrétion de cytokines

Il potentialise la sécrétion d'IL-6, d'IL-1β, d'IL-12 et de TNF-α dans les macrophages M1 stimulés par le LPS . Cela indique son rôle potentiel dans la réponse immunitaire et l'inflammation.

Effet sur les cellules T régulatrices

Il augmente la production de TGF-β1 et améliore les niveaux de protéines Foxp3 dans les cellules T régulatrices dans le sang périphérique humain isolé . Cela suggère son rôle potentiel dans la régulation immunitaire.

Rôle thérapeutique potentiel dans le sepsis

Ce composé améliore la fonction des neutrophiles, l'élimination bactérienne et la survie dans les modèles murins de sepsis . Cela suggère son rôle thérapeutique potentiel dans le sepsis.

Mécanisme D'action

Target of Action

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is a phospholipid that contains palmitic acid and docosahexaenoic acid at the sn-1 and sn-2 positions, respectively . It is a component of Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL), and has been found in atherosclerotic plaques . Therefore, its primary targets are likely to be cells that interact with LDL and HDL, such as liver cells and cells of the arterial wall.

Mode of Action

It is known that enrichment of this phospholipid in recombinant hdls decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (lcat) in vitro . This suggests that the compound may interact with its targets by integrating into the lipid bilayer of cells, influencing the function of enzymes like LCAT that interact with these lipids.

Biochemical Pathways

The compound is involved in lipid metabolism, particularly in the formation and function of LDL and HDL. It may influence the LCAT enzyme, which is crucial for the maturation of HDL particles and plays a role in the reverse cholesterol transport pathway . By decreasing cholesterol ester formation, the compound could potentially affect the transport of cholesterol from peripheral tissues to the liver.

Result of Action

The primary molecular effect of this compound is a decrease in cholesterol ester formation by LCAT when it is enriched in HDLs . This could lead to alterations in HDL maturation and function, potentially affecting the transport of cholesterol in the body. At the cellular level, this could influence processes such as cell membrane composition and function, signal transduction, and lipid raft formation.

Safety and Hazards

PAPC should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

PAPC is a component of LDL and HDL and has been found in atherosclerotic plaques . Enrichment of PAPC in recombinant HDLs decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (LCAT) in vitro . This suggests potential future directions in the study of cholesterol metabolism and atherosclerosis.

Analyse Biochimique

Biochemical Properties

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that enrichment of this compound in recombinant HDLs decreases cholesterol ester formation by lecithin:cholesterol acyltransferase (LCAT) in vitro .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35,44H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,36-43H2,1-5H3/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESVDEZGAHUQJU-ZLBXKVHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198216 | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

59403-54-2 | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59403-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059403542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes PDPC structurally distinct from other phospholipids, and how does this impact its biophysical properties?

A: PDPC is characterized by a docosahexaenoic acid (DHA, 22:6 cis-Δ(4,7,10,13,16,19)) chain at the sn-2 position of its glycerol backbone . This high degree of unsaturation distinguishes it from phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), which has a monounsaturated oleic acid at the same position. This structural difference significantly impacts its behavior in membranes. For instance, (2)H NMR spectroscopy and molecular dynamics simulations reveal that the polyunsaturated DHA chains in PDPC bilayers have a propensity to adopt extended, helical conformations and back-bended structures . These conformations influence membrane fluidity and flexibility, potentially affecting the function of membrane-associated proteins.

Q2: How does PDPC interact with ethanol in biological membranes, and what are the implications of this interaction?

A: Studies using model membranes of POPC and PDPC, as well as native rod outer segment disk membranes, demonstrate that ethanol increases the equilibrium concentration of metarhodopsin II (MII), the active form of the visual receptor rhodopsin . Interestingly, this effect is amplified in the presence of PDPC compared to POPC. This suggests that the polyunsaturated acyl chains in PDPC may create a membrane environment more susceptible to ethanol's effects on rhodopsin conformation, potentially by altering lipid packing properties.

Q3: What is the significance of PDPC in the context of DHA transport during pregnancy?

A: Studies in rats suggest that PDPC plays a crucial role in the transport of DHA from the mother to the fetus , . During pregnancy, there is a marked increase in the levels of PDPC in both the liver and plasma, coinciding with an overall rise in maternal plasma DHA. This suggests that the liver increases its production of PDPC, likely utilizing DHA synthesized via increased Δ6 desaturase activity, to facilitate the transport of this essential fatty acid to the developing fetus.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

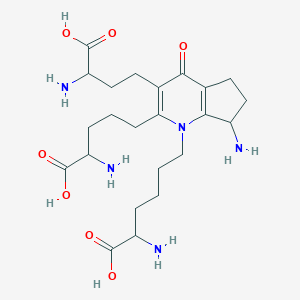

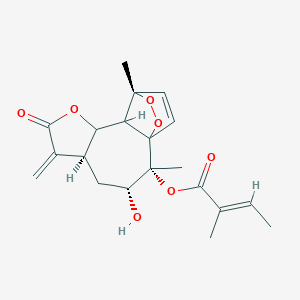

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)